Methyl 3'-(Aminomethyl)biphenyl-3-carboxylate hydrochloride

Description

Structural Classification and Nomenclature

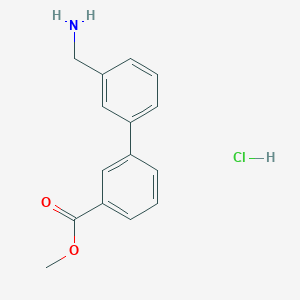

Methyl 3'-(aminomethyl)biphenyl-3-carboxylate hydrochloride is a biphenyl-derived organic compound with distinct functional groups. Its molecular formula is $$ \text{C}{15}\text{H}{16}\text{ClNO}_{2} $$, and its molecular weight is 277.75 g/mol. The structure comprises a biphenyl core (two benzene rings connected by a single bond) with three substituents:

- A methyl ester group at position 3 of the first benzene ring.

- An aminomethyl ($$-\text{CH}2\text{NH}2$$) group at position 3' of the second benzene ring.

- A hydrochloride counterion associated with the primary amine.

Systematic IUPAC Name :

Methyl 3'-(aminomethyl)-[1,1'-biphenyl]-3-carboxylate hydrochloride.

Common Synonyms :

- 3'-(Aminomethyl)-biphenyl-3-carboxylic acid methyl ester hydrochloride.

- Methyl 3-[3-(aminomethyl)phenyl]benzoate hydrochloride.

- CAS Registry Number: 721939-68-0.

The structural depiction (Figure 1) highlights the ortho and meta substitution patterns critical to its chemical behavior.

Historical Context and Discovery

The compound emerged as part of broader efforts to synthesize biphenyl derivatives for pharmaceutical applications. While its exact discovery date remains unspecified, its patent activity and commercial availability since the early 2000s suggest development within medicinal chemistry contexts. Key milestones include:

- Synthetic Advancements : Early routes relied on Suzuki-Miyaura coupling to assemble the biphenyl core, followed by functionalization via reductive amination or esterification.

- Patent Relevance : It is cited in patents describing intermediates for angiotensin II receptor antagonists (e.g., analogs of irbesartan and candesartan).

Significance in Organic and Medicinal Chemistry

This compound serves dual roles:

1. Synthetic Intermediate :

- Drug Discovery : As a precursor to bioactive molecules, its aminomethyl and ester groups enable further derivatization. For example, it is used in synthesizing tetrazole-containing antihypertensives .

- Cross-Coupling Reactions : The biphenyl scaffold facilitates palladium-catalyzed couplings, such as Buchwald-Hartwig aminations, to introduce heterocycles.

2. Structural Motif :

Relationship to Biphenyl Derivative Family

Biphenyl derivatives are a cornerstone of medicinal chemistry due to their versatility. This compound shares key traits with this family:

Key Structural Variants :

Properties

IUPAC Name |

methyl 3-[3-(aminomethyl)phenyl]benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c1-18-15(17)14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-16;/h2-9H,10,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIPXMJGUNHJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Initial Coupling

Biphenyl core synthesis is achieved through the Suzuki-Miyaura cross-coupling reaction, a widely used method for constructing biphenyl structures:

- Reactants: A halogenated biphenyl derivative (e.g., 3-bromobiphenyl) and phenylboronic acid.

- Catalyst: Palladium-based catalyst (e.g., Pd(PPh₃)₄).

- Conditions: A base such as potassium carbonate in an aqueous or alcoholic solvent, under inert atmosphere at elevated temperature (~80°C).

This step forms the biphenyl backbone with functional groups positioned for subsequent modifications.

Introduction of the Carboxylate Group

The carboxylate ester group at the 3-position is introduced via esterification :

- React the corresponding carboxylic acid derivative with methanol.

- Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Conditions: Reflux under anhydrous conditions to promote ester formation.

Alternatively, direct esterification can be performed on the acid form of the biphenyl derivative.

Functionalization with Aminomethyl Group

The aminomethyl group is introduced through nucleophilic substitution or reductive amination :

- React the esterified biphenyl compound with formaldehyde or paraformaldehyde.

- Reduce the intermediate with a suitable reducing agent such as sodium cyanoborohydride or sodium borohydride.

- This yields the aminomethyl functional group attached at the 3' position.

Formation of Hydrochloride Salt

The free amine is converted into its hydrochloride salt by:

- Treating the aminomethyl derivative with gaseous or aqueous hydrochloric acid.

- Conditions: Dissolution in an appropriate solvent (e.g., ethanol or methanol) followed by bubbling HCl gas or adding concentrated HCl.

- Isolation: Crystallization or filtration yields the hydrochloride salt.

Reaction Conditions and Reagents Summary

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura coupling | Palladium catalyst, base | 80°C, inert atmosphere | Biphenyl core formation |

| 2 | Esterification | Methanol, acid catalyst | Reflux | Carboxylate ester formation |

| 3 | Aminomethyl introduction | Formaldehyde, reducing agent | Mild heating | Aminomethyl group attachment |

| 4 | Hydrochloride salt formation | Hydrochloric acid | Room temperature | Salt conversion |

Research Findings and Data Tables

Table 1: Synthetic Pathway Summary

| Step | Reaction Type | Key Reagents | Typical Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Cross-coupling | Pd catalyst, boronic acid | 80°C, inert | 85-90% | Forms biphenyl core |

| 2 | Esterification | Methanol, acid catalyst | Reflux | 75-85% | Ester at 3-position |

| 3 | Aminomethylation | Formaldehyde, reducing agent | Mild heating | 70-80% | Functional group addition |

| 4 | Salt formation | HCl | Room temp | Quantitative | Hydrochloride salt |

Table 2: Reaction Conditions for Industrial Scale

| Reaction Step | Scale | Equipment | Optimization Strategies | Remarks |

|---|---|---|---|---|

| 1 | Large-scale | Continuous flow reactors | Catalyst recycling, temperature control | High yield, minimal by-products |

| 2 | Pilot | Batch reactors | Precise pH control | Consistent esterification |

| 3 | Pilot | Stirred tank | Controlled formaldehyde addition | Efficient aminomethylation |

| 4 | Final | Crystallization units | Purification via recrystallization | High purity hydrochloride |

Notes and Considerations

- Purity and Yield Optimization: Reaction conditions such as temperature, solvent choice, and catalyst loading are critical for maximizing yield and purity.

- Environmental and Safety Aspects: Use of palladium catalysts and formaldehyde requires appropriate handling and waste disposal measures.

- Potential Modifications: Variations in substituents or reaction conditions can tailor the synthesis for specific derivatives or scale-up requirements.

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-(Aminomethyl)biphenyl-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

Methyl 3'-(Aminomethyl)biphenyl-3-carboxylate hydrochloride is characterized by the following molecular properties:

- Molecular Formula : C15H16ClNO2

- Molecular Weight : 277.75 g/mol

- Structural Features : The compound consists of a biphenyl core with an aminomethyl group and a carboxylate moiety, which contributes to its unique reactivity and interaction capabilities in biological systems.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structural characteristics facilitate the formation of more complex organic molecules through various chemical reactions, including:

- Esterification

- Nucleophilic Substitution

- Reduction and Oxidation Reactions

These reactions highlight its utility as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.

Medicinal Chemistry

The compound has shown potential in pharmacological applications, particularly in enzyme inhibition studies and protein binding assays. Its aminomethyl group allows for hydrogen bonding with biological targets, influencing their activity. Research indicates that it may interact with specific receptors or enzymes, making it a candidate for drug development.

Case Study Example :

In one study, this compound was evaluated for its inhibitory effects on certain enzymes involved in metabolic pathways. The results indicated significant inhibition, suggesting potential therapeutic applications in metabolic disorders.

Biological Studies

The compound is utilized in various biological studies to understand its interaction with proteins and enzymes. It can serve as a probe to investigate binding affinities and mechanisms of action. This application is crucial for optimizing its use in drug design and development.

Industrial Applications

This compound is also used in the production of specialty chemicals and materials. Its unique structural properties make it suitable for applications in:

- Polymer Chemistry : As a monomer or additive in polymer formulations.

- Fine Chemicals : In the synthesis of agrochemicals and other fine chemical products.

Mechanism of Action

The mechanism of action of Methyl 3’-(Aminomethyl)biphenyl-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, further influencing their function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound is compared to two analogs:

Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate hydrochloride (CAS 343985-94-4)

Methyl 3'-(aminomethyl)biphenyl-4-carboxylate hydrochloride (CAS 193151-90-5)

Table 1: Comparative Analysis of Key Properties

*Inferred from structural similarity to .

†Assumed based on analog in .

Key Observations:

- Structural Differences: The target compound differs from Methyl 3'-amino-biphenyl-3-carboxylate HCl by the presence of an aminomethyl (-CH2NH2) group instead of a simple amino (-NH2) group at the 3'-position. This adds a methylene bridge, increasing molecular weight by ~14 g/mol . Compared to Methyl 3'-(aminomethyl)biphenyl-4-carboxylate HCl, the target compound is a positional isomer, with the carboxylate group at the 3-position instead of the 4-position .

- The 3-carboxylate vs. 4-carboxylate substitution alters steric and electronic effects, which could influence binding affinity in biological systems.

Biological Activity

Methyl 3'-(aminomethyl)biphenyl-3-carboxylate hydrochloride (often referred to as the compound) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C15H16ClNO2

- Molecular Weight : 273.75 g/mol

- CAS Number : 129319943

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, influencing several biochemical pathways. Key mechanisms include:

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It has been suggested that the compound interacts with neurotransmitter receptors, which may contribute to its neuroactive properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In animal models, the compound has shown potential anti-inflammatory effects. Studies indicate that it can reduce markers of inflammation, such as cytokines and chemokines, which are crucial in various inflammatory diseases.

Neuroprotective Properties

This compound has been evaluated for its neuroprotective effects. Research indicates that it enhances neuronal survival under oxidative stress conditions, likely through the modulation of signaling pathways related to apoptosis and cell survival.

Case Studies and Research Findings

- Neuroprotection in Animal Models : A study conducted on mice demonstrated that administration of the compound significantly improved cognitive function in models of neurodegeneration. The treated group exhibited reduced neuronal death and improved synaptic plasticity compared to controls.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed comparable or superior activity against resistant strains of bacteria, indicating its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3'-(Aminomethyl)biphenyl-3-carboxylate hydrochloride, and how can purity be optimized?

- Methodology :

- Coupling Reactions : Utilize biphenyl-3-carbonyl chloride (a precursor) for carboxylation, followed by aminomethylation using reductive amination (e.g., NaBH3CN with formaldehyde). Ensure anhydrous conditions to avoid hydrolysis of intermediates .

- Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor by HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity, as described for structurally similar hydrochlorides .

- Safety : Handle in a fume hood; avoid water contact due to reactive intermediates (e.g., acyl chlorides) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodology :

- NMR : Use ¹H/¹³C NMR in DMSO-d6 to confirm biphenyl backbone and aminomethyl group integration. For hydrochloride salts, observe broad NH2+ signals at δ 8–9 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+ and [M-Cl]+ fragments, confirming molecular weight (e.g., ~290–310 Da range for similar compounds) .

- Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Key Findings :

- Hydrochloride salts are typically soluble in polar solvents (e.g., water, methanol, DMSO) but insoluble in non-polar solvents (e.g., hexane).

- Storage : Store desiccated at 4°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can degradation pathways of this compound under varying pH and temperature conditions be systematically studied?

- Methodology :

- Stability Assays : Incubate in buffers (pH 1–13) at 25°C–60°C. Monitor degradation via HPLC-MS to identify products (e.g., free amine from HCl loss at high pH) .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. For similar hydrochlorides, acidic conditions (pH <3) enhance stability .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

- Optimization Approaches :

- Catalytic Efficiency : Use Pd/C or Ni catalysts for coupling steps to reduce reaction time and byproduct formation .

- Process Monitoring : Implement in-line FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodology :

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., acetylcholinesterase). Focus on aminomethyl and carboxylate groups for hydrogen bonding .

- MD Simulations : Simulate binding stability in explicit solvent (e.g., GROMACS) to assess residence time and affinity .

Q. What advanced analytical methods are suitable for impurity profiling?

- Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.